5-Fluoro-1,2,3,6-tetrahydropyridine-4-carboxylic acid;hydrochloride
Description
The compound 5-Fluoro-1,2,3,6-tetrahydropyridine-4-carboxylic acid hydrochloride is a fluorinated heterocyclic carboxylic acid derivative.
- Molecular Formula: C₅H₃FN₂O₄ (parent acid) .
- CAS Number: 703-95-7 (parent acid) .
- Physical Properties: Melting point ≈256–259°C (parent acid); the hydrochloride salt likely improves solubility in polar solvents .
- Applications: Fluorinated pyrimidine derivatives like FOA are used in biochemical studies, particularly in nucleotide metabolism inhibition .
Properties
IUPAC Name |
5-fluoro-1,2,3,6-tetrahydropyridine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8FNO2.ClH/c7-5-3-8-2-1-4(5)6(9)10;/h8H,1-3H2,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHIKRZKVCFTAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(=C1C(=O)O)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2309448-09-5 | |
| Record name | 5-fluoro-1,2,3,6-tetrahydropyridine-4-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1,2,3,6-tetrahydropyridine-4-carboxylic acid;hydrochloride typically involves the fluorination of piperidinyl olefins. One common method is the treatment of piperidinyl olefins with Selectfluor, a fluorinating agent. The reaction conditions usually involve the use of a solvent such as acetonitrile and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1,2,3,6-tetrahydropyridine-4-carboxylic acid;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted tetrahydropyridine derivatives.
Scientific Research Applications
5-Fluoro-1,2,3,6-tetrahydropyridine-4-carboxylic acid;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Fluoro-1,2,3,6-tetrahydropyridine-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can enhance its binding affinity to certain enzymes or receptors, leading to increased biological activity. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Tetrahydropyridine Derivatives with Ester Groups
Examples :
- 1-n-Propyl-2,6-dioxo-1,2,3,6-tetrahydropyridine-4-carboxylic acid ethyl ester (1xb) .
- 1-Allyl-2,6-dioxo-1,2,3,6-tetrahydropyridine-4-carboxylic acid ethyl ester (1xc) .
Key Differences :
Halogenated Pyrimidinecarboxylic Acids
Examples :
- 5-Chloro-1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxylic acid (CAS 36313-98-1) .
- 5-Fluoroorotic Acid (FOA) .
| Parameter | Target Compound | 5-Chloro Analog |
|---|---|---|
| Halogen Substituent | Fluorine | Chlorine |
| Electronegativity | Higher (F) → Stronger electron-withdrawing effect | Lower (Cl) → Moderate electronic effects |
| Acidity | Higher (due to F) | Lower |
| Biological Activity | Antimetabolite (e.g., uracil analog) | Similar applications, but less studied |
Key Differences :
Neuroactive Tetrahydropyridines
Example : 1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP) .
| Parameter | Target Compound | MPTP |
|---|---|---|
| Substituents | Fluorine, carboxylic acid | Methyl, phenyl |
| Biological Impact | Metabolic inhibition | Neurotoxicity (dopaminergic neuron loss) |
| Structural Features | Pyrimidine ring with oxo groups | Piperidine-like structure |
Key Differences :
Fluorinated Heterocycles in Drug Development
Examples :
- 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid tert-butyl ester (SC-25520) .
- 5-Fluorooxindole (MM3568.02) .
| Parameter | Target Compound | 5-Fluorooxindole |
|---|---|---|
| Core Structure | Pyrimidine | Indole |
| Functional Groups | Carboxylic acid, oxo | Oxindole (lactam) |
| Applications | Antimetabolite | Kinase inhibition, cancer research |
Key Differences :
- The pyrimidine core of the target compound is critical for mimicking uracil in metabolic pathways, whereas indole derivatives target enzyme active sites .
Biological Activity
5-Fluoro-1,2,3,6-tetrahydropyridine-4-carboxylic acid; hydrochloride is a fluorinated heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and specific case studies highlighting its anticancer and antimicrobial properties.
The molecular formula of 5-Fluoro-1,2,3,6-tetrahydropyridine-4-carboxylic acid; hydrochloride is CHFNO·HCl with a molecular weight of 145.13 g/mol. The synthesis typically involves the fluorination of piperidinyl olefins using Selectfluor as a fluorinating agent in solvents like acetonitrile at temperatures ranging from 0 to 25°C.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. The presence of the fluorine atom enhances its binding affinity to various enzymes and receptors, potentially leading to increased efficacy in therapeutic applications. The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, which may also influence its biological activity.
Anticancer Activity
Recent studies have explored the anticancer properties of 5-Fluoro-1,2,3,6-tetrahydropyridine-4-carboxylic acid; hydrochloride. For instance:
- Case Study on A549 Cells : In vitro tests demonstrated that derivatives of this compound exhibited significant cytotoxicity against A549 human lung adenocarcinoma cells. The study compared these derivatives to cisplatin and found that certain modifications enhanced anticancer activity while maintaining lower toxicity towards non-cancerous cells .
| Compound | A549 Cell Viability (%) | Toxicity to HSAEC1-KT Cells (%) |
|---|---|---|
| Base Compound | 78-86 | Moderate |
| Compound with 4-Cl substitution | 64 | High |
| Compound with 4-Br substitution | 61 | High |
| Compound with 4-Dimethylamino substitution | 50 | Moderate |
This table summarizes the viability percentages post-treatment with various derivatives compared to the base compound.
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising results against multidrug-resistant pathogens:
- Antimicrobial Testing : The biological activity was evaluated against strains such as methicillin-resistant Staphylococcus aureus (MRSA). Compounds derived from 5-Fluoro-1,2,3,6-tetrahydropyridine-4-carboxylic acid were noted for their selective antimicrobial activity against resistant strains .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| MRSA | 12.5 µg/mL |
| Klebsiella pneumoniae | 10 µg/mL |
| Escherichia coli | 15 µg/mL |
These findings indicate that modifications to the base structure can enhance both anticancer and antimicrobial activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
